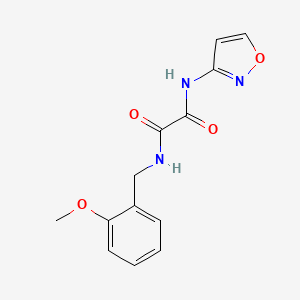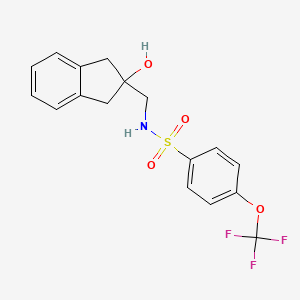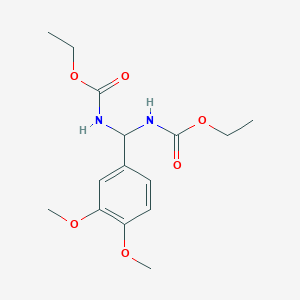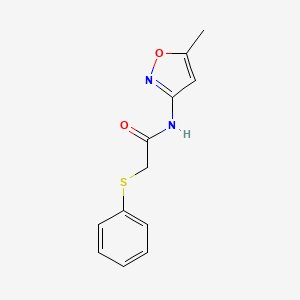![molecular formula C16H14N2O B2534548 N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide CAS No. 2411253-08-0](/img/structure/B2534548.png)
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide, also known as PP2A activator, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a potent activator of protein phosphatase 2A (PP2A), which is a major serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA damage response.
Wirkmechanismus
The mechanism of action of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide involves the direct binding to the N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide catalytic subunit, which induces a conformational change that enhances its phosphatase activity. This leads to the dephosphorylation of various downstream targets, including oncogenic proteins and cell cycle regulators, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide has been shown to exhibit potent N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activation activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has been reported to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide is its high potency and specificity for N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activation, which makes it a valuable tool for studying the role of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide in various cellular processes. However, its low solubility and stability in aqueous solutions may limit its use in some experimental settings. In addition, further studies are needed to investigate its pharmacokinetics and toxicity profiles.
Zukünftige Richtungen
Several future directions for the research on N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide can be identified, including:
1. Development of more potent and selective N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activators based on the structure of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide.
2. Investigation of the potential use of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide in combination with other anti-cancer therapies.
3. Evaluation of the pharmacokinetics and toxicity profiles of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide in vivo.
4. Identification of the downstream targets of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activation by N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide and their roles in cancer progression.
5. Investigation of the potential use of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide involves a multi-step process that includes the preparation of the starting materials, the coupling of the pyridine and alkyne moieties, and the final deprotection step. The detailed synthesis route can be found in the literature.
Wissenschaftliche Forschungsanwendungen
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activators have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide is a tumor suppressor that is frequently inactivated in various types of cancer, and its reactivation by N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activators has been shown to induce apoptosis and inhibit tumor growth. N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide has been reported to exhibit potent N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activation activity in vitro and in vivo, and several studies have investigated its anti-cancer effects.
Eigenschaften
IUPAC Name |
N-[(2-phenylpyridin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-6-16(19)18-12-13-9-10-17-15(11-13)14-7-4-3-5-8-14/h3-5,7-11H,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZKQCCLJUVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)
![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)

![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)


![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2534483.png)

![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)